molecular formula C7H9NO2 B2835536 2-Cyano-4-methylpent-2-enoic acid CAS No. 760-58-7

2-Cyano-4-methylpent-2-enoic acid

Cat. No. B2835536
Key on ui cas rn: 760-58-7
M. Wt: 139.154
InChI Key: JYFREZOLRUHBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08940744B2

Procedure details

tert-Butyl 3-[[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]azetidine-1-carboxylate (780 mg) in DCM (2 mL) was cooled in an ice bath. To this was added TFA (4 mL, 1.59 mmol), the ice bath was removed and the reaction mixture was stirred at room temperature for 1 hour, checking reaction by TLC and LC-MS. After two hours the solvent was removed, and to the residue was added water. The water layer was extracted with by EtOAc and the combined organic layer washed with 2N HCl. The combined aqueous layer was adjusted with NaOH to pH 9-10, extracted with EtOAc, and the combined organic layer washed with brine, dried over Na2SO4 and filtered. The solvent was removed to obtain 2-cyano-4-methyl-pent-2-enoic acid (48.12 mg, 0.350 mmol), 1-(azetidin-3-ylmethyl)-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-4-amine which was used in the next step without further purification.
Name
1-(azetidin-3-ylmethyl)-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-Butyl 3-[[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]azetidine-1-carboxylate
Quantity
780 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC1N=CN=C2N(CC3CN(C(OC(C)(C)C)=O)C3)N=[C:10]([C:11]3[CH:16]=CC(OC4C=CC=CC=4)=C[C:12]=3F)C=12.[C:37]([OH:43])([C:39](F)(F)F)=[O:38].[NH:44]1CC(CN2C3=NC=NC(N)=C3C(C3C=CC(OC4C=CC=CC=4)=CC=3F)=N2)[CH2:45]1>C(Cl)Cl>[C:45]([C:39](=[CH:10][CH:11]([CH3:16])[CH3:12])[C:37]([OH:43])=[O:38])#[N:44]

Inputs

Step One
Name
1-(azetidin-3-ylmethyl)-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC(C1)CN1N=C(C=2C1=NC=NC2N)C2=C(C=C(C=C2)OC2=CC=CC=C2)F
Step Two
Name
tert-Butyl 3-[[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]azetidine-1-carboxylate
Quantity
780 mg
Type
reactant
Smiles
NC1=C2C(=NC=N1)N(N=C2C2=C(C=C(C=C2)OC2=CC=CC=C2)F)CC2CN(C2)C(=O)OC(C)(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath was removed
CUSTOM
Type
CUSTOM
Details
reaction by TLC and LC-MS
CUSTOM
Type
CUSTOM
Details
After two hours the solvent was removed
Duration
2 h
ADDITION
Type
ADDITION
Details
to the residue was added water
EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted with by EtOAc
WASH
Type
WASH
Details
the combined organic layer washed with 2N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
the combined organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C(C(=O)O)=CC(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.35 mmol
AMOUNT: MASS 48.12 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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